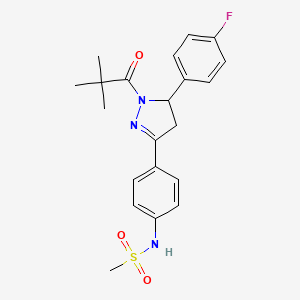

N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

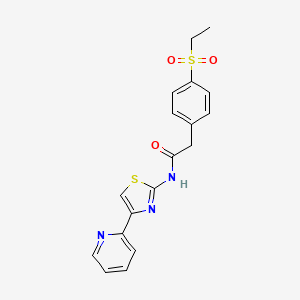

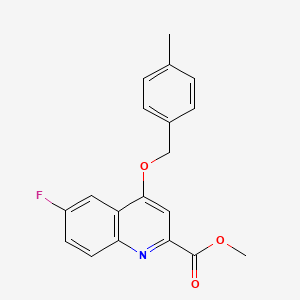

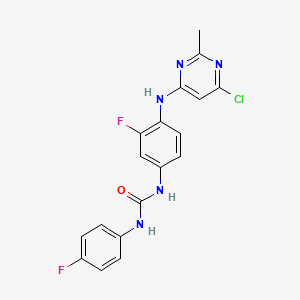

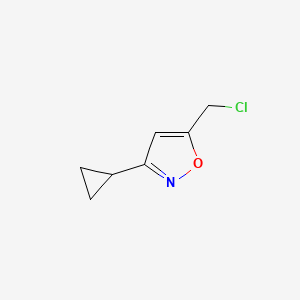

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pivaloyl group, a fluorophenyl group, and a methanesulfonamide group. These functional groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility, while the fluorophenyl group could increase lipophilicity .Scientific Research Applications

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, closely related to the compound , were synthesized and tested for their in vitro antiproliferative activities against cancer cell lines. These compounds demonstrated significant cell-selective effects, particularly against rat brain tumor cells (C6), with some showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Photophysical Properties

Research into 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives, which share structural features with the target compound, revealed insights into the effects of substituents on photophysical properties. These compounds undergo efficient excited-state intramolecular proton transfer (ESIPT) leading to unique fluorescence emissions. This study suggests potential applications in designing emission ratiometric pH or metal-cation sensors for biological use (Henary et al., 2007).

COX-2 Inhibition

The introduction of a methanesulfonamide group to 1,5-diarylpyrazole has been found to yield potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Positioning this group at specific locations on the phenyl ring resulted in several compounds with low IC50 values, indicating strong inhibitory effects on COX-2 (Singh et al., 2004).

Creation of Contiguous Quaternary Stereocenters

The compound has potential applications in asymmetric synthesis, as demonstrated by research using α-fluoro(phenylsulfonyl)methane derivatives to access sulfone-bearing contiguous quaternary stereocenters. This metal-free method facilitated the creation of compounds with high stereoselectivity, beneficial for developing complex molecular architectures (Bhosale, Císařová, Kamlar, & Veselý, 2022).

Carbonic Anhydrase Inhibition

A series of pyrazoline benzene sulfonamides, structurally similar to the target compound, were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed significant inhibitory activity, suggesting potential applications in treating conditions where carbonic anhydrase modulation is beneficial (Kucukoglu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-[2-(2,2-dimethylpropanoyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-5-9-16(22)10-6-15)13-18(23-25)14-7-11-17(12-8-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUABZANEUXRIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)

![2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2874524.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2874527.png)